molecular formula C8H5F2NO2 B8742589 5,7-Difluoro-4H-benzo[1,4]oxazin-3-one

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B8742589
M. Wt: 185.13 g/mol
InChI Key: BTIJCTORPDVZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 5,7-Difluoro-4H-benzooxazin-3-one

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 5,7-difluoro-4H-1,4-benzoxazin-3-one , reflecting its bicyclic structure comprising a benzene ring fused with a 1,4-oxazine moiety. The molecular formula is C₈H₅F₂NO₂ , with a molecular weight of 185.13 g/mol . The canonical SMILES string (C1C(=O)NC2=C(O1)C=C(C=C2F)F ) encodes the ketone group at position 3, fluorine substituents at positions 5 and 7, and the heterocyclic oxygen and nitrogen atoms.

Table 1: Key Molecular Properties
Property Value
IUPAC Name 5,7-difluoro-4H-1,4-benzoxazin-3-one
Molecular Formula C₈H₅F₂NO₂
Molecular Weight 185.13 g/mol
SMILES C1C(=O)NC2=C(O1)C=C(C=C2F)F
Boiling Point 301.0 ± 42.0 °C (at 760 mmHg)
Density 1.443 ± 0.06 g/cm³

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic data for 5,7-difluoro-4H-benzooxazin-3-one are not explicitly reported in the available literature. However, analogous benzoxazinone derivatives exhibit planar aromatic systems with slight puckering in the oxazine ring due to the electron-withdrawing effects of fluorine substituents. Computational modeling (e.g., density functional theory) could predict bond lengths and angles, with the ketone group (C=O) likely contributing to intramolecular hydrogen bonding with the adjacent NH group.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

While specific NMR data for this compound are unavailable in the provided sources, typical ¹H and ¹³C NMR patterns for benzoxazinones include:

  • ¹H NMR : A singlet for the NH proton (δ ~10–12 ppm), split signals for aromatic protons near fluorine substituents (δ ~6.5–7.5 ppm), and methylene protons adjacent to oxygen (δ ~4.0–4.5 ppm).
  • ¹³C NMR : A carbonyl carbon signal (C=O) at δ ~165–175 ppm, aromatic carbons influenced by fluorine at δ ~110–150 ppm, and oxazine ring carbons at δ ~60–80 ppm.
Infrared (IR) Absorption Profile Analysis

The IR spectrum would feature a strong absorption band near 1700 cm⁻¹ corresponding to the C=O stretch. Additional peaks near 1250–1350 cm⁻¹ and 1500–1600 cm⁻¹ would arise from C-F and aromatic C=C vibrations, respectively.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of 5,7-difluoro-4H-benzooxazin-3-one would likely show a molecular ion peak at m/z 185.13 (M⁺). Fragmentation pathways may include loss of CO (m/z 157) or HF (m/z 166).

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

5,7-difluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H5F2NO2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3H2,(H,11,12)

InChI Key

BTIJCTORPDVZCN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2F)F

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one has shown significant promise in the field of oncology:

  • Inhibition of PI3Kα : Studies indicate that this compound acts as a potent inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway, which is critical for cell proliferation and survival in cancer cells. In particular, derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines, including HCT-116 and MDA-MB-231. The mechanism involves a dose-dependent decrease in phosphorylated Akt levels, suggesting induction of apoptosis through this pathway .
  • CDK9 Inhibition : The compound also serves as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a vital role in transcriptional regulation. In studies involving hematologic malignancies, treatment with this compound resulted in significant tumor regression in xenograft models, indicating its potential as a therapeutic agent for blood cancers .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For example:

  • Microbial Screening : Compounds synthesized from this scaffold were evaluated against various strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Study 1: Antiproliferative Activity

Objective : Evaluate the efficacy against cancer cell lines.

Results : In vitro studies revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics across multiple cancer types. The mechanism was identified as apoptosis induction via PI3Kα inhibition.

Case Study 2: Hematologic Malignancies

Objective : Assess the therapeutic potential in hematologic cancers.

Results : The compound led to substantial tumor regression in xenograft models derived from hematologic tumors when administered intermittently. This suggests promising clinical applications for treating such malignancies.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that ensure high yield and purity:

  • Starting Materials : The synthesis typically begins with precursors like 1,5-difluoro-2,4-dinitrobenzene.
  • Characterization Techniques : The final compounds are characterized using techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), HRMS (High Resolution Mass Spectrometry), and X-ray crystallography to confirm their structures and purity levels .

Chemical Reactions Analysis

Condensation Reactions

A common approach involves cyclization of substituted benzoic acids or amides. For example, in the synthesis of 5,6-difluoro-2-methyl-4H-benzo[d] oxazin-4-one (a structurally similar compound), methyl-2-amino-5,6-difluorobenzoate reacts with acetic anhydride to form a cyclic intermediate . Subsequent reaction with hydrazine hydrate yields the quinazolinone derivative. This suggests that analogous difluoro-substituted precursors could undergo similar cyclization via nucleophilic attack, forming the oxazinone ring.

Key Steps :

  • Precursor : Fluorinated benzoic acid/amide.

  • Reagents : Acetic anhydride or hydrazine hydrate.

  • Conditions : Reflux in ethanol with magnetic stirring .

Nitration and Hydrogenation

Continuous flow protocols for benzoxazinones often involve nitration of fluorinated aryl ethers followed by hydrogenation and cyclization. For instance, 6-amino-2,2,7-trifluoro-4H-benzo oxazin-3-one is synthesized by dinitration of a trifluorophenoxy acetamide precursor, followed by hydrogenation and acid-catalyzed cyclization . While the fluorine positions differ, this highlights the feasibility of nitration and hydrogenation steps for introducing functional groups prior to cyclization.

Key Steps :

  • Precursor : Fluorinated phenoxy acetamide.

  • Reagents : 100% HNO₃ (for nitration), HCl (for acidification), and heat (80°C) .

Carbonylation

Palladium-catalyzed carbonylation with CO gas is another viable route. In the synthesis of 4H-benzo[e] oxazin-4-ones , ortho-iodophenols undergo carbonylation (using Pd(PPh₃)₄ and CO generated from Mo(CO)₆) to form oxazinone rings . This method could be adapted for difluoro-substituted starting materials, provided the iodine is positioned to enable cyclization.

Key Steps :

  • Precursor : Difluoro-substituted ortho-iodophenol.

  • Reagents : Pd(PPh₃)₄, CO gas, and triethylamine .

Mitsunobu Reaction

The Mitsunobu reaction (using DIAD, PPh₃, and alcohols) enables stereoselective synthesis of oxazinones. For example, benzo[b]oxazolo[3,4-d] oxazin-1-ones are synthesized via this method, forming the oxazine ring through nucleophilic displacement . This approach could be applied to difluoro-substituted substrates if a hydroxyl group is present.

Key Steps :

  • Precursor : Fluorinated benzyl(2-hydroxyphenyl)carbamate.

  • Conditions : THF, 0°C to room temperature .

Reaction Conditions and Optimization

MethodKey ConditionsYield/Purity References
CondensationReflux in ethanol, magnetic stirring95%
Nitration/HydrogenationContinuous flow, 80°C, 10 min83% (HPLC)
Carbonylation65°C, Pd(PPh₃)₄, CO gas76%
Mitsunobu Reaction0°C to rt, DIAD, PPh₃, THF74–88%

Structural Elucidation

Characterization of benzoxazinones typically involves:

  • IR Spectroscopy : Detection of C=O stretches (~1100 cm⁻¹) and NH stretches (absent in oxazinones) .

  • NMR :

    • ¹H NMR : Singlets for methyl groups (δ ~3.68) and aromatic protons (δ ~7.16) .

    • ¹³C NMR : Carbonyl carbons at δ ~160–168 .

  • GC-MS and Elemental Analysis : Confirm molecular weight and purity .

Research Findings and Challenges

  • Yield and Scalability : Continuous flow methods (e.g., nitration/hydrogenation) offer improved yields (83%) compared to batch processes .

  • Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro) enhance reaction rates, while electron-donating groups (e.g., methyl) may require longer reaction times .

  • Regioselectivity : Fluorine substitution patterns critically influence cyclization efficiency and product stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[1,4]oxazin-3-one scaffold accommodates diverse substitutions, leading to varied biological and physicochemical profiles. Below is a comparative analysis of 5,7-difluoro-4H-benzo[1,4]oxazin-3-one with key analogs:

Table 1: Structural and Functional Comparison of Benzo[1,4]oxazin-3-one Derivatives

Compound Substituents Key Activities/Properties References
This compound 5-F, 7-F Enhanced lipophilicity; potential antifungal, anti-inflammatory, and receptor modulation
AC260584 7-F, 4-butylpiperidinyl Selective M1 muscarinic agonist; increases acetylcholine/dopamine release in rat brain
5-Hydroxy-4H-benzo[1,4]oxazin-3-one 5-OH β2-adrenoceptor agonist; potential for treating chronic respiratory diseases
6,7-Difluoro-4H-benzo[1,4]oxazin-3-one 6-F, 7-F Structural isomer of 5,7-difluoro; likely distinct electronic and steric interactions
Compound 55 (2,2-difluoro) 2,2-diF Altered NMR shifts (δ 112.69 ppm, CF2); reduced yield (30%) in synthesis

Key Findings

Substituent Position and Activity: AC260584 (7-F) demonstrates potent M1 muscarinic agonism, improving cognition and exhibiting antipsychotic-like effects without inducing catalepsy . The 5,7-difluoro analog may exhibit enhanced receptor affinity due to dual fluorine substitution, though this requires empirical validation. 5-Hydroxy derivatives (e.g., from ) show β2-adrenoceptor agonism, highlighting how polar groups (OH vs. F) redirect activity toward respiratory targets.

Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, extending half-life .

Synthetic Accessibility :

  • 5,7-Difluoro derivatives may be synthesized via nucleophilic aromatic substitution using 1,5-difluoro-2,4-dinitrobenzene as a precursor, similar to methods described in .
  • Compound 55 (2,2-difluoro) required P2S5 for thione formation, yielding 30% due to steric hindrance , whereas 5,7-difluoro synthesis may face similar challenges.

Preparation Methods

Nitration of Dichlorobenzene Precursors

A widely reported method involves nitration of meta-dichlorobenzene to generate 1,5-dichloro-2,4-dinitrobenzene, a critical intermediate. Subsequent etherification with glycolate esters introduces alkoxy groups, enabling nucleophilic aromatic substitution (NAS) for fluorine introduction. For example, reacting 1,5-dichloro-2,4-dinitrobenzene with ethyl glycolate in the presence of potassium carbonate yields 2-(5-chloro-2,4-dinitrophenoxy)ethyl acetate, which undergoes fluorination with potassium fluoride at 190–200°C to produce 2-(5-fluoro-2,4-dinitrophenoxy)ethyl acetate. This two-step process achieves a combined yield of 78%, significantly outperforming traditional sequential fluorination-etherification routes (33% yield).

Table 1: Key Parameters for Fluorination-Etherification Reactions

Starting MaterialReagents/ConditionsProductYield (%)Reference
1,5-Dichloro-2,4-dinitrobenzeneKF, 190–200°C, 3 h1,5-Difluoro-2,4-dinitrobenzene70.9
1,5-Difluoro-2,4-dinitrobenzeneEthyl glycolate, K2CO3, ethyl acetate2-(5-Fluoro-2,4-dinitrophenoxy)ethyl acetate46.4

Condensation-Based Syntheses

Aminobenzoate Cyclization

A parallel approach involves condensing fluorinated aminobenzoate derivatives with acetic anhydride. For instance, methyl 2-amino-5,6-difluorobenzoate reacts with acetic anhydride in ethanol under reflux to form 5,6-difluoro-2-methyl-4H-benzo[d]oxazin-4-one in 96% yield. Adapting this method for 5,7-difluoro substitution would require synthesizing 2-amino-5,7-difluorobenzoate, which could be achieved via directed ortho-metalation or Sandmeyer reactions.

Table 2: Condensation Reaction Parameters

SubstrateReagents/ConditionsProductYield (%)Reference
Methyl 2-amino-5,6-difluorobenzoateAcetic anhydride, ethanol, reflux5,6-Difluoro-2-methyl-4H-benzo[d]oxazin-4-one96

Palladium-Catalyzed Carbonylation

Recent advances employ palladium-mediated carbonylation-cyclization domino reactions. Ortho-iodophenols react with cyanamide in the presence of Mo(CO)6 as a CO source, forming 2-amino-4H-benzo[e][1,oxazin-4-ones. While this method targets 1,3-oxazin-4-ones, replacing iodine with fluorine precursors and adjusting the substitution pattern could enable access to 5,7-difluoro-1,4-oxazin-3-ones.

Challenges and Optimization Strategies

Regioselectivity in Nitration and Fluorination

Achieving 5,7-difluoro substitution requires precise control over nitration and fluorination regioselectivity. Meta-directing groups (e.g., nitro, chloro) on the benzene ring favor substitution at positions 1, 3, and 5, complicating access to 7-fluoro derivatives. Computational modeling or directed ortho-metalation may mitigate this issue.

Yield Improvements in Multi-Step Syntheses

Multi-step routes often suffer from cumulative yield losses. For example, the two-step fluorination-etherification process in patent CN113912561B achieves 78% yield , but further steps (reduction, cyclization) may reduce overall efficiency. Flow chemistry or one-pot methodologies could streamline these processes.

Q & A

Q. What are the established synthetic routes for 5,7-Difluoro-4H-benzo[1,4]oxazin-3-one?

The synthesis typically involves a multi-step sequence, such as nitration, hydrogenation, and cyclization. For example, a continuous flow protocol using 2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide as a starting material undergoes dinitration (20% oleum and HNO₃ at 60°C), hydrogenation over Pd/C (45°C), and acid-catalyzed cyclization to yield the benzoxazinone core . Conventional methods may use halogenated precursors like 1,5-difluoro-2,4-dinitrobenzene, followed by nucleophilic substitution and cyclization under basic conditions .

Q. Which spectroscopic techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns, particularly the fluorine atoms at positions 5 and 7. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are essential for verifying molecular weight and purity. Reference standards for similar compounds, such as 6,7-difluoro-4H-benzo[1,4]oxazin-3-one (CAS 865106-46-3), highlight the importance of coupling NMR with X-ray crystallography for unambiguous structural assignment .

Q. What biological assays are commonly used to evaluate benzoxazinone derivatives?

Anti-inflammatory activity is often assessed via COX-1/COX-2 inhibition assays or carrageenan-induced paw edema models in rodents . Cytotoxicity is measured using cell viability assays (e.g., MTT) in cancer cell lines like HepG2, with IC₅₀ values reported for structure-activity relationship (SAR) studies . Receptor-binding assays (e.g., muscarinic M₁/M₄ receptor agonism) are employed for neurological applications .

Advanced Research Questions

Q. How can the cyclization step in benzoxazinone synthesis be optimized to improve yield?

Cyclization efficiency depends on reaction temperature, acid catalysts, and solvent polarity. Continuous flow systems mitigate intermediate instability by integrating nitration, hydrogenation, and cyclization in a single setup, achieving >60% yield . For batch processes, optimizing stoichiometry (e.g., using N-methylpyrrolidin-2-one at 250°C) and purification via fractional crystallization can enhance yields .

Q. How should researchers address discrepancies in IC₅₀ values across cell lines for benzoxazinone derivatives?

Contradictory IC₅₀ values may arise from differences in cell permeability, metabolic activity, or assay conditions (e.g., incubation time, serum concentration). For example, HepG2 cells showed IC₅₀ values ranging from 20.3 μM to >50 μM for pyrido[1,4]oxazin-3-one derivatives, depending on substituents . Standardizing assay protocols (e.g., using identical passage numbers, serum-free media) and validating results with orthogonal assays (e.g., apoptosis markers) can resolve inconsistencies .

Q. What strategies enhance receptor selectivity in benzoxazinone-based therapeutics?

Modifying the core structure with substituents like piperidine or pyridyl groups improves selectivity. For instance, 7-fluoro-4H-benzo[1,4]oxazin-3-one derivatives with 4-butylpiperidine moieties exhibit selective agonism for muscarinic M₁ receptors over M₄, attributed to steric and electronic interactions . Computational modeling (e.g., molecular docking) and SAR studies of analogs like R406 (a pyrido[3,2-b][1,4]oxazin-3-one) further guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.